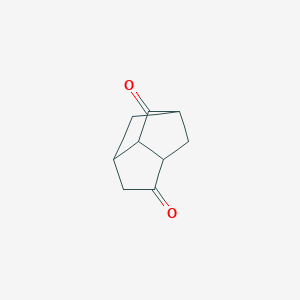
Hexahydro-1,5-methanopentalene-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-1,5-methanopentalene-2,6-dione is a unique organic compound characterized by its distinctive bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1,5-methanopentalene-2,6-dione typically involves a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexanone with specific reagents can lead to the formation of the desired bicyclic structure . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Hexahydro-1,5-methanopentalene-2,6-dione undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield diketones, while reduction may produce alcohols or other reduced derivatives .
Aplicaciones Científicas De Investigación
Hexahydro-1,5-methanopentalene-2,6-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Hexahydro-1,5-methanopentalene-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Hexahydro-1,5-methanopentalene-2,6-dione can be compared with other similar bicyclic compounds, such as:
Hexahydro-2,5-methanopentalene-3a(1H)-carbonyl chloride: This compound shares a similar bicyclic structure but differs in its functional groups and reactivity.
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): While structurally different, RDX is another compound with significant applications in various fields.
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable compound for diverse scientific research and industrial applications.
Propiedades
Número CAS |
61009-93-6 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
tricyclo[4.2.1.03,7]nonane-4,8-dione |
InChI |
InChI=1S/C9H10O2/c10-7-3-4-1-5-2-6(7)8(4)9(5)11/h4-6,8H,1-3H2 |
Clave InChI |
CMKUZHLDWINKJK-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3C(C1CC3=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Methylbut-3-en-2-yl)sulfanyl]benzene](/img/structure/B14611490.png)

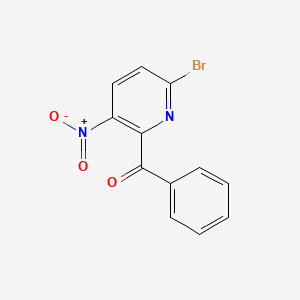

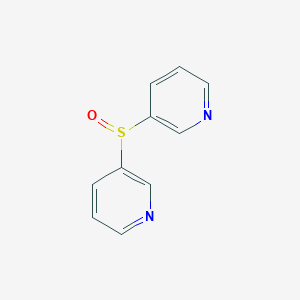
![Methyl [1-(4'-methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetate](/img/structure/B14611497.png)
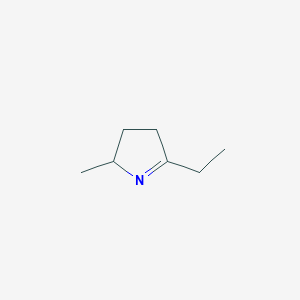
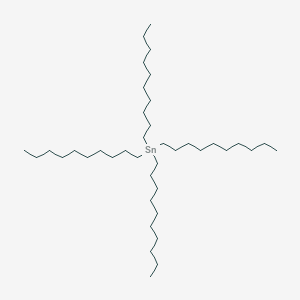
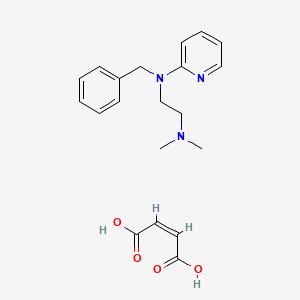
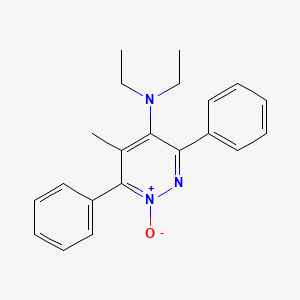

![1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide](/img/structure/B14611534.png)
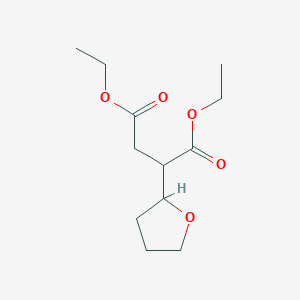
![Piperazine, 1-(2-methylphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14611553.png)
